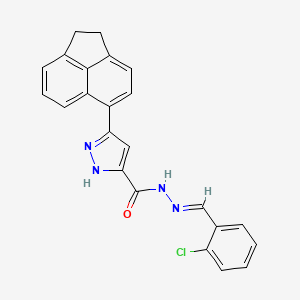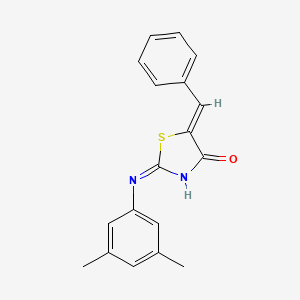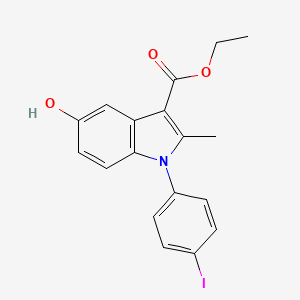![molecular formula C38H26F2N2O6S B11682731 4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide](/img/structure/B11682731.png)
4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide is a complex organic compound characterized by its multiple fluorine atoms and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorobenzamide, followed by a series of nucleophilic substitution reactions to introduce the phenoxy and benzenesulfonyl groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 3-Fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-Fluoro-N-(4-{4-[(2-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
Uniqueness
4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide is unique due to its specific arrangement of fluorine atoms and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C38H26F2N2O6S |
|---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
4-fluoro-N-[3-[4-[4-[3-[(4-fluorobenzoyl)amino]phenoxy]phenyl]sulfonylphenoxy]phenyl]benzamide |
InChI |
InChI=1S/C38H26F2N2O6S/c39-27-11-7-25(8-12-27)37(43)41-29-3-1-5-33(23-29)47-31-15-19-35(20-16-31)49(45,46)36-21-17-32(18-22-36)48-34-6-2-4-30(24-34)42-38(44)26-9-13-28(40)14-10-26/h1-24H,(H,41,43)(H,42,44) |
InChI Key |
WXNOKEIHSUILMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)F)NC(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
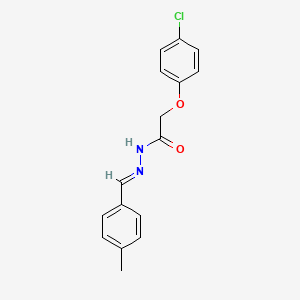
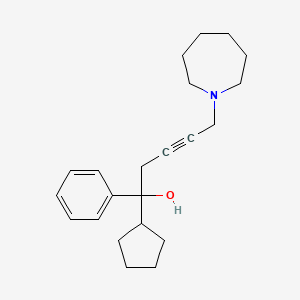
![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
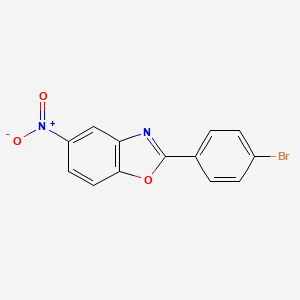
![4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682709.png)
